molecular formula C10H10O2 B167957 4-Cyclopropylbenzoic acid CAS No. 1798-82-9

4-Cyclopropylbenzoic acid

Cat. No.: B167957
CAS No.: 1798-82-9
M. Wt: 162.18 g/mol
InChI Key: GJCRWEAWEDESNZ-UHFFFAOYSA-N
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Description

4-Cyclopropylbenzoic acid is an organic compound with the molecular formula C10H10O2. It is characterized by a cyclopropyl group attached to the para position of a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropylbenzoic acid typically involves the cyclopropylation of benzoic acid derivatives. One common method is the Friedel-Crafts acylation reaction, where cyclopropyl ketone is reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then oxidized to form this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylcarboxylic acid, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

4-Cyclopropylbenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Cyclopropylbenzoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-cyclopropylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-10(12)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCRWEAWEDESNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20300155
Record name 4-cyclopropylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1798-82-9
Record name 1798-82-9
Source DTP/NCI
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Record name 4-cyclopropylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1798-82-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 4-cyclopropylbenzoic acid influence its metabolism by CYP199A4 compared to other alkylbenzoic acids?

A1: The research primarily focuses on understanding the factors influencing CYP199A4's preference for hydroxylation versus desaturation reactions. While this compound is mentioned as being regioselectively hydroxylated at the benzylic carbon by CYP199A4, the study focuses on comparing linear and branched alkyl substituents []. The paper observes that the length and branching of the alkyl substituent in 4-alkylbenzoic acids significantly impact the ratio of desaturation to hydroxylation products. This suggests that steric factors, influenced by the alkyl group's structure, play a crucial role in substrate positioning within the CYP199A4 active site, ultimately affecting the enzyme's reactivity [].

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